molecular formula C14H19N3O9 B3068648 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose CAS No. 68733-19-7

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose

Cat. No. B3068648
CAS RN: 68733-19-7
M. Wt: 373.32 g/mol
InChI Key: QKGHBQJLEHAMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose is a carbohydrate that is used in the synthesis of disaccharides . It has been employed as a highly valuable intermediate towards the synthesis of heparin-like GAGs, and is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets .


Synthesis Analysis

The synthesis of this compound involves the use of imidazole sulfonyl azide salts, which has been demonstrated as an effective and scalable alternative . Two methods for fabricating this compound-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles have been investigated: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method .


Molecular Structure Analysis

The molecular formula of this compound is C14H19N3O9 . The 2-azido group acts as a latent amine, latterly re-accessible by several reductive chemistries .


Chemical Reactions Analysis

The 2-azido group in this compound plays an important role in α-selective glycosylations . For some years, the method of choice for the amine to azide conversion was the use of freshly prepared triflic azide, but more recently the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 373.32 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 11 .

Scientific Research Applications

Synthesis and Coupling Applications

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose is utilized in the synthesis of various derivatives through regioselective coupling processes. For instance, it can be coupled at the hydroxyl group at C-4 with specific glucopyranose derivatives in the presence of catalysts like trimethylsilyl trifluoromethanesulfonate or silver silicate, demonstrating its versatility in synthetic chemistry (Kloosterman et al., 1986).

Structural Analysis and Conformation Studies

The crystal structures of derivatives of 1,3,4,6-Tetra-O-acetyl-2-deoxy-alpha-D-galactopyranoside have been determined to understand the conformational aspects of these compounds. These studies reveal insights into the orientation of acetyl groups and the overall shape of the pyranose unit, contributing to the understanding of molecular interactions and reactivity (Mikeska et al., 2003).

Application in Nucleoside Synthesis

This compound is also significant in the synthesis of nucleoside derivatives. For example, it has been used to produce 5′-O-(2-azido-2-deoxy-α-D-glycosyl)nucleosides, which exhibit potential biological activities, including antitumor effects. This highlights its application in medicinal chemistry and drug development (Zhang et al., 2003).

Contributions to Carbohydrate Chemistry

Furthermore, the compound plays a crucial role in carbohydrate chemistry, aiding in the understanding of anomeric effects and the synthesis of complex carbohydrate structures. Its derivatives have been analyzed to explore the influence of substituents on the galactopyranose ring conformations, which is essential for designing molecules with desired biological properties (Liu et al., 2005).

Future Directions

The synthesis of this compound has been significantly enhanced by improved (anhydrous) work-up conditions of a triflate displacement reaction . Preliminary in vivo studies with un-encapsulated Ac 4 2AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac 4 2AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .

properties

IUPAC Name

(3,4,6-triacetyloxy-5-azidooxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGHBQJLEHAMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose
Reactant of Route 2
Reactant of Route 2
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose
Reactant of Route 3
Reactant of Route 3
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose
Reactant of Route 4
Reactant of Route 4
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose
Reactant of Route 5
Reactant of Route 5
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose
Reactant of Route 6
Reactant of Route 6
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.